molecular formula C4H8ClFO2S B6208936 (3R)-3-fluorobutane-1-sulfonyl chloride CAS No. 2381005-34-9

(3R)-3-fluorobutane-1-sulfonyl chloride

Cat. No.: B6208936
CAS No.: 2381005-34-9
M. Wt: 174.6
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Description

(3R)-3-fluorobutane-1-sulfonyl chloride is an organic compound with the molecular formula C4H8ClFO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-fluorobutane-1-sulfonyl chloride typically involves the fluorination of butane-1-sulfonyl chloride. One common method is the reaction of butane-1-sulfonyl chloride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often use automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced fluorinating agents and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form (3R)-3-fluorobutane-1-sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Formation of (3R)-3-fluorobutane-1-sulfonamide.

    Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

(3R)-3-fluorobutane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (3R)-3-fluorobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The fluorine atom in the molecule can also influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.

    (3R)-3-chlorobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    (3R)-3-bromobutane-1-sulfonyl chloride:

Uniqueness

(3R)-3-fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The chiral nature of the compound also allows for the synthesis of enantiomerically pure products, which is important in the development of pharmaceuticals and other biologically active molecules.

Properties

CAS No.

2381005-34-9

Molecular Formula

C4H8ClFO2S

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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